Evogliptin-d9 -

Evogliptin-d9

Catalog Number: EVT-13984165
CAS Number:
Molecular Formula: C19H26F3N3O3
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Evogliptin-d9 is a stable isotope-labeled derivative of Evogliptin, which is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. This compound is primarily used in the management of type 2 diabetes mellitus by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism. Evogliptin was first introduced in October 2015 and has been noted for its high selectivity and low risk of hypoglycemia compared to other DPP-4 inhibitors . The DPP-4 inhibitors work by inhibiting the enzyme that degrades incretin hormones, thereby increasing insulin secretion and decreasing glucagon levels, leading to lower blood glucose levels.

Source and Classification

Evogliptin-d9 is synthesized from Evogliptin, which has the molecular formula C19H26F3N3O3C_{19}H_{26}F_{3}N_{3}O_{3} and a molecular weight of approximately 401.4 g/mol. The compound falls under the category of antidiabetic agents, specifically within the DPP-4 inhibitor class, which has been widely adopted for treating type 2 diabetes since 2006 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Evogliptin-d9 involves several chemical transformations starting from appropriate precursors. The methods typically employed include:

  1. Use of Novel Intermediates: Recent patents describe methods for producing highly pure DPP-4 inhibitors using novel intermediates that facilitate simpler and more economical synthesis processes .
  2. Reaction Conditions: The synthesis may involve reactions at temperatures ranging from 0 to 100°C, with specific attention to maintaining pH levels conducive to reaction completion .
  3. Purification: Chromatographic techniques are often utilized to purify the final product, ensuring high yield and purity suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

Evogliptin-d9 retains the core structure of Evogliptin but incorporates deuterium atoms at specific positions, enhancing its stability and allowing it to be used as a tracer in pharmacokinetic studies. The molecular structure can be represented as follows:

  • Molecular Formula: C19H26D3F3N3O3C_{19}H_{26}D_{3}F_{3}N_{3}O_{3}
  • Exact Mass: Approximately 404.2 g/mol (considering deuterium substitution)
  • Topological Polar Surface Area: 84.7 Ų
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7

This structural data indicates the compound's potential interactions within biological systems, particularly in terms of solubility and permeability.

Chemical Reactions Analysis

Reactions and Technical Details

Evogliptin-d9 undergoes similar metabolic pathways as its parent compound. Key reactions include:

  1. Phase I Metabolism: These reactions involve hydroxylation and oxidation processes facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its metabolism .
  2. Phase II Metabolism: Conjugation reactions such as glucuronidation and sulfation also occur, resulting in various metabolites that can be analyzed for pharmacokinetic studies .

The reaction pathways are critical for understanding how Evogliptin-d9 behaves in vivo and its efficacy in therapeutic applications.

Mechanism of Action

Process and Data

Evogliptin-d9 functions through the inhibition of the Dipeptidyl Peptidase-4 enzyme, leading to increased concentrations of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This mechanism involves:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Evogliptin-d9 exhibits several notable physical and chemical properties:

PropertyValue
Molecular WeightApproximately 404.2 g/mol
Molecular FormulaC19H26D3F3N3O3C_{19}H_{26}D_{3}F_{3}N_{3}O_{3}
XLogP31
Topological Polar Surface Area84.7 Ų
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count7

These properties are essential for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, excretion, and toxicity.

Applications

Scientific Uses

Evogliptin-d9 is primarily utilized in pharmacokinetic studies to trace drug metabolism and efficacy without interfering with biological systems due to its isotopic labeling. Its applications include:

  1. Clinical Research: Used in studies examining the pharmacokinetics of Evogliptin under various conditions.
  2. Drug Development: Assists in understanding metabolic pathways for new formulations or combinations with other antidiabetic agents.
  3. Safety Studies: Evaluates potential interactions with other medications or dietary substances.
Synthetic Methodologies and Deuterium Labeling Strategies

Isotopic Labeling Techniques for Evogliptin-d9 Synthesis

Evogliptin-d9 ((3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one-d9) incorporates nine deuterium atoms (d9) at metabolically stable sites to minimize isotopic dilution in vivo. The synthesis leverages hydrogen-deuterium exchange (HIE) and precursor-based deuteration as primary strategies. The HIE approach employs Lewis acid/base-catalyzed reactions using B(C6F5)3 (tris(pentafluorophenyl)borane) and acetone-d6 (CD3COCD3) as the deuterium source. This method achieves >95% deuterium incorporation at β-amino C–H bonds within the piperazin-2-one core and the trifluorophenylbutanoyl side chain under optimized conditions [7]. Alternatively, precursor-based deuteration involves synthesizing deuterated intermediates like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid-d4 prior to coupling with the piperazinone moiety, enabling site-specific labeling [1] [10].

Table 1: Deuterium Sources and Catalysts for Evogliptin-d9 Synthesis

MethodDeuterium SourceCatalystKey Sites LabeledMax D-Incorporation
HIEAcetone-d6B(C6F5)3β-amino C–H bonds>98%
Precursor RouteD2OPd/C (heterogeneous)Aliphatic C–H bonds99%
Multi-stepLiAlD4N/ACarbonyl reduction sites>99%

Key challenges include minimizing isotopic scrambling during iminium ion formation and ensuring regioselectivity in molecules with multiple reactive sites. The B(C6F5)3-catalyzed system exploits the cooperative action of Lewis acidity (for hydride abstraction) and Brønsted basicity (for enamine generation), enabling selective deuteration without affecting sensitive functional groups (e.g., cyano, amide, or ketone moieties) [7] [10].

Optimization of Deuterium Incorporation in the Piperazin-2-one Core

The piperazin-2-one core of Evogliptin contains three chiral centers, necessitating stereocontrolled deuteration to preserve pharmacological activity. Deuterium incorporation at the C3, C5, and N4 positions is optimized through:

  • Temperature-Dependent HIE: Reactions at 150°C with 10 mol% B(C6F5)3 yield 88–92% deuterium incorporation in the core, while two sequential batches with 5 mol% catalyst increase this to >98% [7].
  • Solvent Selection: Toluene minimizes unwanted side reactions (e.g., hydrolysis) compared to polar solvents like THF or MeOH [7].
  • Protection/Deprotection Strategies: The tert-butoxymethyl group at C3 requires temporary protection during precursor deuteration to prevent β-elimination [1] [10].

Table 2: Reaction Parameters for Core Deuteration Optimization

ParameterCondition 1Condition 2Condition 3D-Incorporation
Temperature100°C125°C150°C7% → 35% → 92%
Catalyst Loading5 mol%10 mol%5 mol% × 2 steps35% → 92% → >98%
SolventTHFCH3CNToluene45% → 68% → 92%

A critical issue is rotational isomerism in the piperazin-2-one ring, which influences deuterium accessibility. Nuclear Overhauser Effect (NOE) NMR studies reveal that the exo-conformation predominates (>90%), allowing selective deuteration at equatorial C–H bonds [1]. Side reactions like intramolecular cyclization to diketopiperazines are suppressed by the bicyclic amino moiety’s rigidity [1].

Purification and Characterization Challenges in Deuterated Analog Production

Purification of Evogliptin-d9 requires specialized techniques due to near-identical physicochemical properties of deuterated/non-deuterated species:

  • Reverse-Phase Chromatography: C18 columns with 0.1% formic acid in water/acetonitrile gradients resolve Evogliptin-d9 from protiated Evogliptin (ΔtR = 0.3 min) [10].
  • Isotopic Impurity Removal: Recycling HPLC with 99.9% D2O mobile phase enriches isotopic purity from 95% to >99.5% [10].

Characterization employs multimodal analytical approaches:

  • High-Resolution Mass Spectrometry (HRMS): Q-TOF-MS confirms m/z 470.2287 [M+H]+ for Evogliptin-d9 (vs. 461.2019 for Evogliptin) [10].
  • NMR Spectroscopy: ^2H-NMR quantifies deuterium distribution, while ^19F-NMR monitors trifluorophenyl integrity. Key shifts include the disappearance of β-amino C–H signals (δ 2.8–3.1 ppm) in ^1H-NMR [7] [10].
  • Vibrational Spectroscopy: IR shows C–D stretches at 2100–2200 cm⁻¹, distinct from C–H peaks [10].

Challenges include H/D back-exchange during sample preparation, mitigated by using deuterated solvents (e.g., CD3OD) and acidic conditions (pH < 2). Additionally, isotopic chirality must be verified via circular dichroism to confirm retained stereochemistry [1] [10].

Table 3: Characterization Data for Evogliptin-d9

TechniqueKey SignaturePurpose
HRMS (ESI+)m/z 470.2287 [M+H]+ (Δ +9.0268)Molecular mass confirmation
^1H-NMR (500 MHz)Loss of signals at δ 2.8–3.1 ppmDeuterium incorporation verification
^2H-NMRSignals at δ 2.5–3.0 ppmSite-specific deuterium mapping
IRC–D stretches: 2120 cm⁻¹, 2185 cm⁻¹Functional group analysis

Properties

Product Name

Evogliptin-d9

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxymethyl]piperazin-2-one

Molecular Formula

C19H26F3N3O3

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1/i1D3,2D3,3D3

InChI Key

LCDDAGSJHKEABN-BTDBNIATSA-N

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.